molecular formula C10H8N2O4 B3301232 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90771-54-3

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3301232
CAS No.: 90771-54-3
M. Wt: 220.18 g/mol
InChI Key: CPKOMFDXAWDEJC-UHFFFAOYSA-N
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Description

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is an organic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a methoxy group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

The synthesis of 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through cyclization reactions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, preventing DNA synthesis and cell division. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds such as:

    Moxifloxacin Hydrochloride: A fluoroquinolone antibiotic with a similar core structure but different functional groups.

    Nemonoxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Gatifloxacin: A fluoroquinolone with similar antibacterial properties but different chemical structure.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-6-4-2-3-5-7(6)11-12-8(9(5)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOMFDXAWDEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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